molecular formula C18H21N5O B275893 N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-2-amine

N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-2-amine

Cat. No. B275893
M. Wt: 323.4 g/mol
InChI Key: MHLTYESPCQWZLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-2-amine, also known as PNB-2, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-2-amine involves the inhibition of the reuptake of certain neurotransmitters, such as dopamine and norepinephrine, which leads to an increase in their extracellular levels and subsequent modulation of their activity. This mechanism of action is similar to that of other drugs, such as amphetamines and methylphenidate, which are used for the treatment of ADHD.
Biochemical and Physiological Effects:
N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-2-amine has been shown to have various biochemical and physiological effects, including increased locomotor activity, enhanced cognitive function, and improved mood. These effects are thought to be mediated by the modulation of neurotransmitter activity, particularly dopamine and norepinephrine.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-2-amine for lab experiments is its high potency and selectivity for the target receptors, which allows for precise modulation of neurotransmitter activity. However, one of the limitations of N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-2-amine is its relatively short half-life, which requires frequent dosing in animal studies.

Future Directions

There are several future directions for the study of N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-2-amine, including the development of new analogs with improved pharmacological properties, the investigation of its potential as a treatment for other disorders, such as schizophrenia and addiction, and the elucidation of its mechanism of action at the molecular level. Additionally, the use of N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-2-amine in combination with other drugs, such as antidepressants and antipsychotics, may also be explored for the treatment of complex psychiatric disorders.

Synthesis Methods

The synthesis of N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-2-amine involves a multi-step process that requires the use of various chemicals and reagents. The first step involves the reaction of 3-hydroxybenzyl alcohol with 1-phenyl-1H-tetrazole-5-thiol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to form the intermediate product. This intermediate product is then reacted with butan-2-amine in the presence of triethylamine and acetic anhydride to yield N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-2-amine.

Scientific Research Applications

N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-2-amine has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-2-amine has been shown to modulate the activity of certain neurotransmitters, such as dopamine and norepinephrine, which are involved in the regulation of mood, motivation, and attention. In pharmacology, N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-2-amine has been investigated as a potential drug candidate for the treatment of various disorders, such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). In medicinal chemistry, N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-2-amine has been used as a lead compound for the development of new drugs with improved pharmacological properties.

properties

Molecular Formula

C18H21N5O

Molecular Weight

323.4 g/mol

IUPAC Name

N-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]butan-2-amine

InChI

InChI=1S/C18H21N5O/c1-3-14(2)19-13-15-8-7-11-17(12-15)24-18-20-21-22-23(18)16-9-5-4-6-10-16/h4-12,14,19H,3,13H2,1-2H3

InChI Key

MHLTYESPCQWZLP-UHFFFAOYSA-N

SMILES

CCC(C)NCC1=CC(=CC=C1)OC2=NN=NN2C3=CC=CC=C3

Canonical SMILES

CCC(C)NCC1=CC(=CC=C1)OC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

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